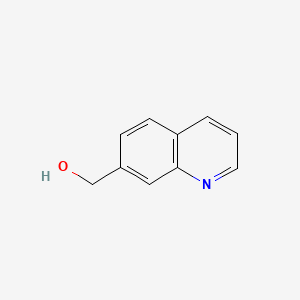

7-Quinolinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-7-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBBFCMDRBOXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193016 | |

| Record name | 7-Quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39982-49-5 | |

| Record name | 7-Quinolinemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039982495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Quinolinemethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-7-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Quinolinemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN43ZM8Z3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Quinolinemethanol synthesis from m-toluidine

An In-Depth Technical Guide to the Synthesis of 7-Quinolinemethanol from m-Toluidine

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for a wide range of pharmacologically active compounds.[1][2] Its utility in drug discovery programs, from anticancer to antimalarial research, necessitates robust and well-understood synthetic routes.[2][3][4][5] This guide provides a comprehensive, in-depth exploration of a field-proven, two-stage synthetic pathway to this compound, commencing from the readily available starting material, m-toluidine.

This document moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles, mechanistic intricacies, and strategic considerations that inform the synthesis. We will dissect the classic Skraup-Doebner-von Miller reaction for the initial formation of the quinoline core and subsequently explore the targeted oxidation of the methyl group to the desired primary alcohol. The content is structured to provide researchers, chemists, and drug development professionals with the critical insights required for successful synthesis, troubleshooting, and optimization.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound from m-toluidine is most effectively executed via a two-stage process. A direct, single-step conversion is not practical. The strategy hinges on first constructing the quinoline core with the methyl group in the correct position, followed by a functional group interconversion.

-

Stage 1: Heterocycle Formation. The synthesis of 7-methylquinoline from m-toluidine via the Skraup-Doebner-von Miller reaction. This classic name reaction uses glycerol in a strongly acidic medium to form the pyridine ring fused to the aniline derivative.[6][7]

-

Stage 2: Functional Group Transformation. The selective oxidation of the benzylic methyl group of 7-methylquinoline to the corresponding primary alcohol, this compound.

This approach allows for controlled and validated synthesis at each stage, ensuring purity and maximizing yield of the final product.

Sources

- 1. This compound | C10H9NO | CID 97609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. malariaworld.org [malariaworld.org]

- 4. Recent contributions of quinolines to antimalarial and anticancer drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

7-Quinolinemethanol: A Versatile Scaffold for Modern Drug Discovery

Abstract: The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Among its numerous isomers, 7-quinolinemethanol stands out as a particularly versatile starting point for the development of novel therapeutic agents. Its unique structural features allow for diverse functionalization, leading to compounds with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and neuroprotective properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthetic strategies to access and diversify the this compound core, exploring its key biological applications and mechanisms of action, and presenting detailed protocols for its evaluation.

Introduction: The Quinoline Moiety and the Rise of the this compound Scaffold

The Privileged Quinoline Core in Medicinal Chemistry

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in drug discovery. Its rigid, planar structure and the presence of a nitrogen atom provide ideal characteristics for molecular recognition and interaction with various biological targets. This has led to the development of numerous quinoline-based drugs with applications ranging from antimalarial to anticancer therapies.[1][2]

Spotlight on this compound: Unique Structural and Physicochemical Properties

This compound, with the chemical formula C10H9NO, possesses a key hydroxyl group at the 7-position's methylene bridge.[3][4] This hydroxyl group serves as a critical handle for synthetic modification, allowing for the introduction of diverse functionalities through esterification, etherification, or replacement, thereby enabling extensive exploration of the chemical space. The position of the methanol group at C7, as opposed to other positions like C4 or C5, influences the molecule's overall electronics and steric profile, which can be strategically exploited to fine-tune binding affinities and pharmacokinetic properties of its derivatives.[5]

Historical Perspective and Key Therapeutic Breakthroughs

The story of quinoline in medicine is historically rooted in the discovery of quinine, a natural product from cinchona bark, as the first effective treatment for malaria.[6] This discovery paved the way for synthetic quinoline antimalarials like chloroquine and mefloquine. The 7-substituted quinoline core is a recurring feature in many of these potent antimalarial agents, highlighting the importance of this substitution pattern for activity.[7][8] More recently, derivatives of this compound have been investigated for their potential as anticancer agents, often by targeting key enzymes like tyrosine kinases.[9]

Synthetic Strategies and Chemical Space Exploration

Established Synthetic Routes to the this compound Core

The Skraup-Doebner-von Miller reaction is a foundational method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[10][11][12] To synthesize a 7-substituted quinoline like 7-methylquinoline (a precursor to this compound), a meta-substituted aniline (e.g., m-toluidine) is typically used.[13] The reaction proceeds via conjugate addition, cyclization, dehydration, and subsequent oxidation.[14][15]

Modern synthetic organic chemistry offers more versatile and milder methods for quinoline synthesis. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, have become powerful tools for constructing the quinoline skeleton and for its subsequent functionalization.[6][16][17] These methods often exhibit high functional group tolerance and allow for the rapid assembly of complex quinoline derivatives from readily available starting materials.[18][19]

A common route to this compound involves the Skraup synthesis to form 7-methylquinoline, followed by oxidation to 7-quinolinecarboxylic acid, and subsequent reduction to the desired alcohol.

-

Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction.

-

In a round-bottom flask, combine m-toluidine, glycerol, and an oxidizing agent (e.g., m-nitrobenzenesulfonate).[13]

-

Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath to control the exothermic reaction.[13]

-

Heat the reaction mixture to initiate the cyclization and oxidation cascade.

-

After cooling, neutralize the mixture and extract the product. Purify by distillation or chromatography. This typically yields a mixture of 5- and 7-methylquinoline.[13]

-

-

Step 2: Selective Oxidation to 7-Quinolinecarboxylic Acid.

-

The methyl group of 7-methylquinoline can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) or selenium dioxide (SeO2).

-

Dissolve 7-methylquinoline in a suitable solvent (e.g., pyridine or water) and heat with the oxidizing agent.

-

Monitor the reaction by TLC. Upon completion, work up the reaction to isolate the carboxylic acid.

-

-

Step 3: Reduction to this compound.

-

The carboxylic acid is then reduced to the primary alcohol.

-

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or borane-tetrahydrofuran complex (BH3·THF).

-

The reaction is typically performed under an inert atmosphere. After the reduction is complete, the reaction is carefully quenched, and the product is extracted and purified.

-

Derivatization Strategies for Library Development

The hydroxyl group is a prime site for derivatization.

-

Esterification: Reaction with various carboxylic acids or acyl chlorides to form esters.

-

Etherification: Williamson ether synthesis with alkyl halides to produce a library of ethers.

-

Amination: Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a wide range of primary or secondary amines.

The quinoline ring itself can be further functionalized.

-

C-H Activation: Palladium-catalyzed C-H activation/functionalization offers a direct way to introduce substituents at various positions.

-

Nucleophilic Aromatic Substitution (SNAr): Positions 2 and 4 of the quinoline ring are electron-deficient and susceptible to nucleophilic attack, especially if a leaving group is present.[6]

The following diagram illustrates a typical workflow for generating a library of this compound derivatives.

Caption: Workflow for the synthesis and diversification of the this compound scaffold.

Biological Applications and Mechanism of Action

Antimalarial Agents: From Quinine to Novel this compound Analogs

During its intra-erythrocytic stage, the malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole.[8][20] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal called hemozoin.[20][21] Quinoline-based antimalarials, including derivatives of this compound, are weak bases that accumulate in the acidic food vacuole.[8][22] There, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[21] The resulting buildup of toxic free heme leads to oxidative stress and parasite death.[8]

SAR studies on quinoline antimalarials have revealed several key features for potent activity. For the related 4-aminoquinolines, a 7-chloro substituent is crucial for activity.[7] The nature of the side chain attached to the quinoline core significantly impacts efficacy and the ability to overcome drug resistance.[23][24] For this compound derivatives, modifications to the hydroxyl group to introduce basic amine functionalities can enhance accumulation in the parasite's food vacuole and improve potency.[1] The goal of lead optimization is often to design molecules that can evade the resistance mechanisms developed by the parasite, such as those involving efflux pumps.[24][25]

Caption: Inhibition of heme polymerization by this compound derivatives.

Anticancer Applications: Targeting Kinases and Other Pathways

The quinoline scaffold is present in several FDA-approved tyrosine kinase inhibitors (TKIs). Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. This compound derivatives can be designed to fit into the ATP-binding pocket of specific kinases, acting as competitive inhibitors. Modifications to the scaffold allow for targeting different kinases and achieving selectivity, which is critical for minimizing off-target effects.[9][26] For example, derivatives have shown activity against cell lines for lung, breast, and colon cancer.[27]

The versatility of the this compound scaffold has led to the exploration of its derivatives against a wide range of biological targets.

| Therapeutic Area | Target/Mechanism | Example Activity | References |

| Antimalarial | Heme Polymerization Inhibition | Potent activity against P. falciparum strains, including chloroquine-resistant ones. | [1][8][23] |

| Anticancer | Tyrosine Kinase Inhibition, Apoptosis Induction, Cell Cycle Arrest | Cytotoxicity against various cancer cell lines (e.g., MCF-7, HL-60, HCT-116). | [9][26] |

| Antimicrobial | Various (e.g., DNA gyrase inhibition) | Activity against bacterial strains like S. aureus and E. coli. | [2] |

| Neuroprotection | Anti-Alzheimer's activity (mechanism varies) | Inhibition of pathways related to neurodegeneration. | [23] |

In Vitro and In Vivo Evaluation: A Practical Guide

Essential In Vitro Assays for Bioactivity Screening

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic version of hemozoin.[28][29]

-

Materials:

-

Hematin (dissolved in 0.1 M NaOH)

-

Glacial acetic acid

-

Test compounds and positive control (e.g., Chloroquine) dissolved in DMSO

-

96-well microplate, microplate reader

-

-

Procedure:

-

Dispense 100 µL of hematin solution into each well of a 96-well plate.[29]

-

Add 50 µL of test compound dilutions (in triplicate). Use DMSO as a negative control and chloroquine as a positive control.[28][29]

-

Initiate polymerization by adding 50 µL of glacial acetic acid to each well.[28][29]

-

Centrifuge the plate, discard the supernatant, and wash the β-hematin pellet with DMSO.[28][29]

-

Dissolve the final pellet in 0.1 M NaOH and measure the absorbance at 405 nm.[28][29]

-

Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.[28]

-

This is a general protocol for a biochemical kinase assay, often using a luminescence-based readout to measure ATP consumption (ADP production).[32][33]

-

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compounds and positive control (e.g., a known inhibitor)

-

ADP detection reagent (e.g., ADP-Glo™)

-

384-well plate, luminometer

-

-

Procedure:

-

Add test compounds at various concentrations to the wells of a 384-well plate.[34]

-

Add the kinase enzyme solution to all wells except the "no enzyme" control.[32][34]

-

Initiate the reaction by adding a mixture of the substrate and ATP.[32][35]

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes).[32]

-

Stop the kinase reaction and deplete the remaining ATP by adding an ADP detection reagent (e.g., ADP-Glo™ Reagent).[32]

-

Add a second detection reagent to convert the generated ADP to ATP and produce a luminescent signal.[32]

-

Measure luminescence using a plate reader and calculate IC50 values.[32]

-

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Early assessment of ADMET properties is crucial to avoid late-stage drug development failures.[36][37][38] A combination of in silico, in vitro, and in vivo methods are employed.[39]

-

Key In Vitro Assays:

-

Solubility: Thermodynamic and kinetic solubility assays.

-

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays.

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.

-

Cytotoxicity: Assays against cell lines like HepG2 to assess general toxicity.[24]

-

Caption: A tiered workflow for ADMET profiling in drug discovery.[36][40]

Future Perspectives and Emerging Opportunities

The this compound scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:

-

Novel Therapeutic Targets: Expanding the application of this scaffold to new disease areas and novel biological targets.

-

Innovations in Synthesis: Employing cutting-edge synthetic methodologies like photoredox catalysis and flow chemistry to access novel chemical space more efficiently.

-

Structure-Based Drug Design: Utilizing computational tools and cryogenic electron microscopy (cryo-EM) to design derivatives with enhanced potency and selectivity for their targets.

-

Targeted Drug Delivery: Conjugating this compound-based warheads to antibodies or other targeting moieties to create highly specific therapeutics with reduced side effects.

References

- Daoud, N. E.-H., Borah, P., Deb, P. K., Venugopala, K. N., Hourani, W., Alzweiri, M., Bardaweel, S. K., & Tiwari, V. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current Drug Metabolism, 22(7), 503–522. [Link]

- Katritzky, A. R., Rachwal, S., & Rachwal, B. (2010). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 75(21), 7434-7438. [Link]

- Wikipedia. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

- Monteiro, L. S., & de Souza, M. V. N. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 22(4), 594. [Link]

- Li, J.-J. (2009). Palladium in Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 599-640). John Wiley & Sons, Inc. [Link]

- Creative Biolabs. (n.d.). ADMET Modeling and Profiling for Antiviral Drug Discovery of Coronavirus. Retrieved January 17, 2026, from [Link]

- Pharmacy one metabolism reaction medicinal chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

- Kumar, V., Kaur, K., & Kumar, V. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 19(1), 1-27. [Link]

- Zhang, Y., Wang, C., Li, J., & Wang, S. (2021). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Organic Chemistry Frontiers, 8(12), 2938-2943. [Link]

- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

- Singh, S., & Singh, A. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10. [Link]

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 17, 2026, from [Link]

- Li, Y., et al. (2025). Synthesis of Quinoline Derivatives by Palladium-Catalyzed Isocyanide Insertion/Undirected C(sp²)–H Functionalization/[4+1] Cyclization Reactions Involving Aryl Isocyanide. Organic & Biomolecular Chemistry. [Link]

- Zhang, Y., et al. (2017). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 60(17), 7434–7443. [Link]

- ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. [Link]

- Optibrium. (n.d.). Beyond profiling: using ADMET models to guide decisions. Retrieved January 17, 2026, from [Link]

- ADMET profiling: Significance and symbolism. (2025, September 9). IKSAD. [Link]

- Daoud, N. E.-H., et al. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Bentham Science Publishers. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

- Kumar, A., & Srivastava, K. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 4(2), 64–72. [Link]

- Lestari, U., & Sianipar, H. (2016). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings, 1729(1), 020074. [Link]

- Ncokazi, K. K., & Egan, T. J. (2005). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Antimicrobial Agents and Chemotherapy, 49(11), 4824–4826. [Link]

- Global Substance Registration System. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

- Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 67(3), 413-442. [Link]

- Neliti. (2020). Identification and Heme Polymerization Inhibition Activity (HPIA) Assay of Ethanolic Extract and Fraction of Temu Mangga. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 7(1), 1-8. [Link]

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

- Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. [Link]

- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]

- National Center for Biotechnology Information. (n.d.). (7-Chloro-2-methyl-4-quinolinyl)methanol. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

- Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]

- Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Archives of Organic and Inorganic Chemical Sciences. [Link]

- Sharma, P., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 93(11), 1331-1350. [Link]

- Connect Journals. (n.d.). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Asian Journal of Chemistry. [Link]

- Janecki, T., et al. (2007). Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines. European Journal of Medicinal Chemistry, 42(6), 847-854. [Link]

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 103. [Link]

- ResearchGate. (2018). design and synthesis series of novel quinolinyl methanol's derivatives. [Link]

- Kaur, K., et al. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 195-201. [Link]

- Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13425–13441. [Link]

- Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. Biochemical Pharmacology, 43(1), 63-70. [Link]

- Huy, N. T., et al. (2007). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Antimicrobial Agents and Chemotherapy, 51(1), 381-384. [Link]

- Fayed, B. E. A., et al. (2018). Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Medicinal Chemistry Research, 27(4), 1163-1175. [Link]

- National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)quinoline. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

- LookChem. (n.d.). 5-Quinolinemethanol. Retrieved January 17, 2026, from [Link]

Sources

- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. This compound | C10H9NO | CID 97609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4-(Hydroxymethyl)quinoline | C10H9NO | CID 80479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. youtube.com [youtube.com]

- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. brieflands.com [brieflands.com]

- 14. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iipseries.org [iipseries.org]

- 16. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline synthesis [organic-chemistry.org]

- 18. Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of quinoline derivatives by palladium-catalyzed isocyanide insertion/undirected C(sp2)–H functionalization/[4 + 1] cyclization reactions involving aryl isocyanide - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis of 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives as potential anticancer agents active on multidrug resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pubs.aip.org [pubs.aip.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. media.neliti.com [media.neliti.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. bellbrooklabs.com [bellbrooklabs.com]

- 34. sigmaaldrich.com [sigmaaldrich.com]

- 35. In vitro kinase assay [protocols.io]

- 36. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. creative-biostructure.com [creative-biostructure.com]

- 38. ADMET profiling: Significance and symbolism [wisdomlib.org]

- 39. benthamdirect.com [benthamdirect.com]

- 40. optibrium.com [optibrium.com]

A Technical Guide to the Spectroscopic Analysis of 7-Quinolinemethanol

This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize 7-Quinolinemethanol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the structural confirmation and analysis of this important quinoline derivative.

Introduction

This compound, a heterocyclic aromatic compound, serves as a valuable building block in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in a multitude of pharmacologically active agents.[1] Precise structural elucidation is paramount to understanding its reactivity, and in turn, its potential applications. Spectroscopic analysis provides a non-destructive and highly informative approach to confirm the molecular structure and purity of this compound. This guide will delve into the theoretical underpinnings and practical interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Due to the limited availability of publicly accessible, fully assigned experimental spectra for this compound, this guide will utilize data from closely related analogs, such as quinoline and 7-methylquinoline, to predict and interpret the expected spectral features. This comparative approach allows for a robust understanding of the influence of the hydroxymethyl substituent on the quinoline framework.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the aromatic quinoline core, the C-7 substituted hydroxymethyl group, and the nitrogen heteroatom, all contribute distinctively to its spectroscopic signature.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The electron-withdrawing nature of the nitrogen atom and the aromatic ring currents in the quinoline system result in a downfield shift for the protons attached to the ring.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.[2]

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons of the quinoline ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline ring will appear in this region. Due to the influence of the nitrogen atom, H2 and H8 are expected to be the most deshielded. The protons on the carbocyclic ring (H5, H6) will be influenced by the C-7 substituent.

-

Methylene Protons (δ ~4.8 ppm): The two protons of the -CH₂OH group are expected to appear as a singlet, shifted downfield due to the adjacent oxygen atom.

-

Hydroxyl Proton (variable): The chemical shift of the -OH proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.9 | dd | ~4.2, 1.7 |

| H3 | ~7.4 | dd | ~8.2, 4.2 |

| H4 | ~8.1 | d | ~8.2 |

| H5 | ~7.8 | d | ~8.5 |

| H6 | ~7.5 | dd | ~8.5, 1.5 |

| H8 | ~8.2 | s | - |

| -CH₂- | ~4.8 | s | - |

| -OH | variable | br s | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of the nitrogen atom and the hydroxyl group.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in this compound.

-

Aromatic Carbons (δ 120-150 ppm): The eight carbons of the quinoline ring will resonate in this region. The carbons adjacent to the nitrogen (C2 and C8a) are expected to be significantly downfield.

-

Methylene Carbon (δ ~65 ppm): The carbon of the -CH₂OH group will appear in the aliphatic region, shifted downfield by the attached oxygen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~121 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~127 |

| C6 | ~128 |

| C7 | ~138 |

| C8 | ~129 |

| C8a | ~148 |

| -CH₂- | ~65 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument Setup: Use a standard FTIR spectrometer.

-

Data Acquisition: Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ are due to the C-H stretching vibrations of the quinoline ring.

-

C=C and C=N Aromatic Ring Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic quinoline core.

-

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol.

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C, C=N stretch | Aromatic Ring |

| 1250-1000 (strong) | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI typically leads to more extensive fragmentation.[3]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 159.18 g/mol ) is expected to show a molecular ion peak and several fragment ions.[4]

-

Molecular Ion (M⁺˙): A peak at m/z 159 would correspond to the intact molecule.

-

Key Fragmentations:

-

Loss of H˙ (m/z 158): A common fragmentation for primary alcohols.

-

Loss of ˙OH (m/z 142): Loss of the hydroxyl radical.

-

Loss of CH₂O (m/z 129): This would result in a quinoline radical cation, which is a very stable fragment.[3]

-

Loss of HCN (from the quinoline ring): Further fragmentation of the quinoline ring can lead to the loss of hydrogen cyanide (27 u), a characteristic fragmentation for nitrogen-containing heterocycles.

-

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

Conclusion

References

-

The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Quinoline, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Desai, N. C., Rajpara, K. M., & Joshi, V. V. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875.

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]

-

NIST. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2).... Retrieved from [Link]

- Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H9NO). Retrieved from [Link]

-

Wiley Online Library. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Trade Science Inc. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Retrieved from [Link]

-

ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Retrieved from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

RJPN. (2020). FTIR INTERPRETATION OF DRUGS. Retrieved from [Link]

-

MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

-

AIST. (n.d.). Collection of Spectral data SDBS-518. Retrieved from [Link]

Sources

investigating the physicochemical properties of 7-Quinolinemethanol

An In-depth Technical Guide to the Physicochemical Properties of 7-Quinolinemethanol

Introduction

This compound is a heterocyclic aromatic compound featuring a quinoline scaffold substituted with a hydroxymethyl group at the 7-position.[1][2] The quinoline ring system is a foundational structure in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents, including antimalarials like quinine and mefloquine.[3][4] The versatility and synthetic accessibility of quinoline derivatives make them crucial building blocks for developing novel therapeutic agents and functional materials.[5][6]

This guide provides a comprehensive investigation into the core physicochemical properties of this compound. As Senior Application Scientists, our objective is to move beyond mere data reporting and provide a narrative grounded in experimental causality. Understanding these fundamental properties is not an academic exercise; it is the critical first step in rational drug design, formulation development, and the prediction of a molecule's in vivo fate. This document is structured to logically flow from fundamental molecular identification to key properties influencing bioavailability and analytical characterization, providing researchers and drug development professionals with a practical and authoritative resource.

Core Molecular and Physical Properties

A molecule's identity and basic physical characteristics are the foundation upon which all other investigations are built. These properties dictate the substance's state, its interactions with solvents, and its thermal behavior.

Molecular Identity

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | quinolin-7-ylmethanol | [1] |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molecular Weight | 159.18 g/mol | [1][2] |

| CAS Number | 39982-49-5 | [1] |

| SMILES | C1=CC2=C(C=C(C=C2)CO)N=C1 | [1][7] |

| InChIKey | RDBBFCMDRBOXIG-UHFFFAOYSA-N | [1][2] |

Physical State and Thermal Properties

Physical Appearance: At standard temperature and pressure, quinoline, the parent compound, is a colorless to yellowish oily liquid that can darken upon exposure to light.[3][8] this compound, due to its increased molecular weight and potential for intermolecular hydrogen bonding via the hydroxyl group, is expected to be a solid at room temperature.

Melting and Boiling Points:

-

Boiling Point: The boiling point of quinoline is approximately 237 °C.[3] The presence of the hydroxyl group in this compound allows for hydrogen bonding, which dramatically increases the energy required to transition to the gas phase. Therefore, its boiling point is expected to be substantially higher than that of its parent compound.

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both biological and chemical systems. This property is governed by the principle of "like dissolves like."

-

Aqueous Solubility: Quinoline is only slightly soluble in cold water but dissolves more readily in hot water.[3] The introduction of the polar hydroxymethyl (-CH₂OH) group in this compound enhances its ability to form hydrogen bonds with water molecules. This structural modification is expected to increase its aqueous solubility compared to the parent quinoline.

-

Organic Solubility: The molecule retains the large, hydrophobic quinoline ring system.[8] Consequently, it is expected to exhibit good solubility in a range of polar organic solvents, such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is miscible with solvents like acetone and ether.[8][9]

Ionization and Lipophilicity: The Keys to Bioavailability

For a compound to be a viable drug candidate, it must navigate a complex journey of absorption, distribution, metabolism, and excretion (ADME). The pKa and logP are two of the most powerful predictors of this behavior.

pKa (Acid-Base Properties)

This compound is an amphiphilic molecule with two key ionizable sites:

-

The Quinoline Nitrogen: The lone pair of electrons on the nitrogen atom makes it a weak base, capable of accepting a proton. The pKa of the conjugate acid of the parent quinoline is approximately 4.85.[3] This means that at a pH below 4.85, the quinoline ring will be predominantly protonated and positively charged. The hydroxymethyl group at the 7-position is not expected to dramatically alter this value, but its precise influence would require experimental determination.

-

The Hydroxyl Group: The proton of the alcohol group is very weakly acidic, with an estimated pKa well above the physiological range (typically >14). Therefore, it will remain in its neutral, protonated state under physiological conditions.

Causality Insight: The basicity of the quinoline nitrogen is paramount. It dictates that this compound's solubility will be pH-dependent, increasing significantly in acidic environments (like the stomach) where it forms a more soluble cationic salt. This property is often exploited in drug formulation.

logP (Lipophilicity)

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity or hydrophobicity. It directly correlates with a drug's ability to cross biological membranes.

-

Computed XLogP3: 1.3[1]

Causality Insight: A logP value of 1.3 indicates that this compound has a balanced character, being roughly 20 times more soluble in octanol than in water. This moderate lipophilicity is often a desirable trait in drug candidates, suggesting a good balance between aqueous solubility (for dissolution and transport in blood) and lipid solubility (for membrane permeation).

| Parameter | Value/Description | Significance in Drug Development |

| pKa (Conjugate Acid) | ~4.85 (estimated from quinoline) | Governs pH-dependent solubility and absorption |

| logP | 1.3 (computed) | Predicts membrane permeability and tissue distribution |

Experimental Workflow: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming molecular structure and for quantification. UV-Visible spectroscopy is a fundamental technique for analyzing compounds containing chromophores, such as the aromatic quinoline ring.

UV-Visible Spectroscopy Protocol

This protocol outlines the determination of the maximum absorption wavelength (λmax) and is a prerequisite for quantitative analysis methods like HPLC with a UV detector.

Objective: To determine the UV absorption spectrum of this compound in a suitable solvent.

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol or ethanol are common first choices.

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the selected solvent to create a stock solution (~100 µg/mL).

-

Rationale: A concentrated stock solution allows for accurate dilutions to the optimal concentration range for spectroscopic analysis.

-

-

Working Solution Preparation: Dilute the stock solution 1:10 with the same solvent to obtain a working solution of ~10 µg/mL.

-

Rationale: This concentration typically yields an absorbance value within the detector's optimal linear range (0.2 - 1.0 AU).

-

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the selected solvent as the blank reference in both the sample and reference cuvettes to zero the baseline.

-

Spectral Acquisition: Rinse and fill the sample cuvette with the working solution. Scan the sample across a wavelength range of 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The primary λmax is crucial for setting the detection wavelength in quantitative HPLC analysis.

Visualization of UV-Vis Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Experimental Workflow: Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and concentration of pharmaceutical compounds. A reverse-phase method is typically the first choice for a molecule with the polarity of this compound.

Reverse-Phase HPLC Protocol for Purity Assessment

Objective: To develop a robust HPLC method to separate this compound from potential impurities and degradation products.

Methodology:

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: A buffered aqueous mobile phase (A) and an organic modifier (B) are standard for reverse-phase chromatography. Formic acid provides protons to sharpen peak shape for basic analytes like quinolines by suppressing silanol interactions on the column.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Rationale: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The specified dimensions offer high-resolution separations.

-

-

Instrument Setup:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Rationale: A controlled temperature ensures run-to-run reproducibility of retention times.

-

Detector: Diode Array Detector (DAD) or UV-Vis Detector set at the primary λmax determined in the UV-Vis scan.

-

Rationale: A DAD provides spectral data across the entire UV-Vis range for each peak, aiding in peak identification and purity assessment.

-

-

Gradient Elution:

-

Time (min) | % Mobile Phase B

-

:--- | :---

-

0.0 | 5

-

20.0 | 95

-

25.0 | 95

-

25.1 | 5

-

30.0 | 5

-

Rationale: A gradient elution, moving from high aqueous to high organic content, ensures that compounds with a wide range of polarities can be eluted and separated effectively. The final steps re-equilibrate the column for the next injection.

-

-

Sample Preparation: Prepare a sample solution of ~50 µg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.

-

Rationale: Dissolving the sample in the mobile phase ensures compatibility and good peak shape. Filtering prevents particulates from damaging the HPLC system.

-

-

Data Analysis: Integrate the chromatogram to determine the retention time of the main peak (this compound) and calculate the area percent of all peaks to assess purity.

Visualization of HPLC Workflow

Caption: Logical flow of a typical reverse-phase HPLC system.

Stability, Handling, and Safety

Proper handling and storage are critical to maintain the integrity of any research compound.

-

Stability: The parent quinoline compound is known to darken over time, especially when exposed to light and air.[3][9] It is prudent to assume that this compound may exhibit similar sensitivity. The primary alcohol group is also susceptible to oxidation.

-

Recommended Storage: To ensure long-term stability, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry place.

-

Safety Information: According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Standard laboratory precautions, including the use of safety glasses, gloves, and a lab coat, are mandatory when handling this compound. Work should be performed in a well-ventilated area or a chemical fume hood.

-

Conclusion

This compound is a molecule of significant interest with a well-defined set of physicochemical properties that suggest its utility as a scaffold in drug discovery. Its balanced lipophilicity (logP ≈ 1.3), coupled with a basic nitrogen center (pKa ≈ 4.85), provides a favorable starting point for developing orally bioavailable agents. Its strong UV chromophore allows for straightforward detection and quantification using standard analytical techniques like UV-Vis spectroscopy and reverse-phase HPLC. While experimental data on its thermal properties and long-term stability are areas for further investigation, the foundational characteristics outlined in this guide provide the necessary insights for researchers to confidently incorporate this compound into their development pipelines.

References

- 7-methoxy-3-quinolinemethanol CAS#: 568594-17-2. ChemicalBook.

- Quinoline. Sciencemadness Wiki.

- This compound | C10H9NO | CID 97609.

- Quinoline | C9H7N | CID 7047.

- Quinoline. Wikipedia.

- This compound. GSRS.

- This compound (C10H9NO). PubChemLite.

- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....

- Synthesis of quinolines. Organic Chemistry Portal.

- An insight into sustainable and green chemistry approaches for the synthesis of quinoline deriv

- Studies of the disposition and metabolism of mefloquine HCl (WR 142490), a quinolinemethanol antimalarial, in the rat. Limited studies with an analog, WR 30090. PubMed.

- Analysis of the content of secondary metabolites using Uv-vis and Ftir Spectrophotometry from the Methanol extract of Rhizophora mucronata Leaves.

- Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.

Sources

- 1. This compound | C10H9NO | CID 97609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. Studies of the disposition and metabolism of mefloquine HCl (WR 142,490), a quinolinemethanol antimalarial, in the rat. Limited studies with an analog, WR 30,090 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline synthesis [organic-chemistry.org]

- 6. An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 8. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. envirobiotechjournals.com [envirobiotechjournals.com]

The Therapeutic Landscape of Quinoline Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a vast and diverse array of therapeutic agents. From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated remarkable pharmacological versatility. This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of quinoline compounds for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action across key therapeutic areas, including infectious diseases and oncology, and provide detailed, field-proven experimental protocols for their evaluation. This guide is designed to serve as a practical resource, bridging fundamental scientific principles with actionable methodologies to empower the discovery and development of next-generation quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets.[1][2] Its unique electronic properties and conformational flexibility allow for the design of compounds with tailored pharmacological profiles.[2] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-π stacking and hydrophobic interactions, crucial for binding to enzymes and receptors.[3] This versatility has led to the development of numerous FDA-approved drugs containing the quinoline moiety for various indications.[2]

Therapeutic Applications and Mechanisms of Action

The therapeutic utility of quinoline compounds spans a broad spectrum of diseases, with well-established roles in combating infectious agents and cancer.

Antimalarial Activity: A Legacy of Success and Ongoing Innovation

Quinoline-based drugs have been central to malaria chemotherapy for centuries.[4] Their primary mechanism of action targets the unique biology of the Plasmodium parasite during its intraerythrocytic stage.

Mechanism of Action: Inhibition of Heme Polymerization

During its growth within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[5][6] To protect itself, the parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin.[6][7] Quinoline antimalarials, such as chloroquine, accumulate in the parasite's acidic food vacuole and interfere with this detoxification process.[5][8] They are thought to cap the growing hemozoin crystal, preventing further polymerization.[7] The resulting buildup of free heme leads to oxidative stress and parasite death.[5][8]

Diagram: Mechanism of Quinoline Antimalarial Action

Caption: Quinoline compounds inhibit heme polymerization in the parasite's food vacuole.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

The quinoline scaffold is a prominent feature in a growing number of anticancer agents.[9][10] Their mechanisms of action are diverse, often targeting fundamental cellular processes that are dysregulated in cancer.[11][12]

Key Anticancer Mechanisms:

-

Topoisomerase Inhibition: Many quinoline-based anticancer drugs function as topoisomerase inhibitors.[9][13] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these drugs lead to DNA strand breaks and ultimately trigger apoptosis.[13][14]

-

Cell Cycle Arrest: Quinoline derivatives can induce cell cycle arrest at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.[9][15]

-

Induction of Apoptosis: A common outcome of quinoline compound activity is the induction of programmed cell death, or apoptosis, in cancer cells.[10][11] This can be triggered through various signaling pathways, including those initiated by DNA damage.

-

Kinase Inhibition: Several quinoline-based drugs are potent inhibitors of protein kinases, which are often overactive in cancer and drive tumor growth and survival.[16]

Diagram: Key Anticancer Mechanisms of Quinoline Compounds

Caption: Diverse anticancer mechanisms of quinoline compounds.

Antibacterial Activity: A Renewed Focus on a Critical Threat

With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Quinoline derivatives have long been recognized for their antibacterial properties, with fluoroquinolones being a notable class of synthetic antibiotics.[4][17] However, research into novel quinoline scaffolds with activity against multidrug-resistant bacteria is an active area of investigation.[14][18]

Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action for many quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[17] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting these topoisomerases, quinolones block bacterial cell division and lead to cell death.

Experimental Protocols for Therapeutic Evaluation

The following section provides detailed, step-by-step methodologies for the in vitro evaluation of quinoline compounds. These protocols are designed to be self-validating and are grounded in established scientific standards.

Diagram: General Workflow for In Vitro Evaluation of Quinoline Compounds

Caption: A streamlined workflow for the in vitro assessment of quinoline derivatives.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against the intraerythrocytic stages of Plasmodium falciparum.[4][19]

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strain)

-

Human erythrocytes (O+)

-

RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

-

96-well microplates

-

SYBR Green I dye

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the quinoline compound in culture medium in a 96-well plate.

-

Add a synchronized culture of P. falciparum-infected erythrocytes (primarily ring stage) to each well.

-

Include positive (e.g., chloroquine) and negative (no drug) controls.

-

Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.[19]

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][20]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7) or normal cell line (e.g., Vero)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the quinoline compound for 24-72 hours.[2]

-

Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.[20]

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][21]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Prepare serial two-fold dilutions of the quinoline compound in CAMHB in a 96-well plate.[21]

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3]

Mechanistic Assays

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[7][12][22]

Materials:

-

Hematin

-

NaOH

-

Glacial acetic acid

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare a solution of hematin in NaOH.

-

In a 96-well plate, add the hematin solution to wells containing serial dilutions of the quinoline compound.

-

Initiate the polymerization by adding glacial acetic acid.[22]

-

Incubate at 37°C for 24 hours.[22]

-

After incubation, centrifuge the plate, discard the supernatant, and wash the pellet with DMSO.

-

Dissolve the final pellet in NaOH.

-

Measure the absorbance at ~405 nm. A lower absorbance indicates greater inhibition of heme polymerization.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[6][23]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the quinoline compound.

-

Add topoisomerase I to initiate the reaction.

-

Incubate at 37°C for 30 minutes.[13]

-

Stop the reaction by adding a stop buffer/loading dye.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][8][24]

Materials:

-

Treated and control cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with the quinoline compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.[9]

-

Add Annexin V-FITC and PI to the cell suspension.[9]

-

Incubate at room temperature in the dark for 15-20 minutes.[9]

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[15][25]

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.[15]

-

Store the fixed cells at -20°C for at least 2 hours.[15]

-

Wash the cells to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.[15]

-

Incubate in the dark at room temperature for 30 minutes.[15]

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Challenges and Future Directions

Despite the remarkable success of quinoline-based drugs, challenges remain, primarily the emergence of drug resistance.[26] In malaria, resistance to chloroquine is widespread, necessitating the development of new quinolines that can overcome these resistance mechanisms.[20] Similarly, in oncology, acquired resistance to targeted therapies is a significant hurdle.[15]

Future research in the field of quinoline therapeutics will likely focus on:

-

Rational Drug Design: Utilizing computational modeling and structure-activity relationship (SAR) studies to design novel quinoline derivatives with improved potency and selectivity, and the ability to evade resistance mechanisms.

-

Hybrid Molecules: Creating hybrid compounds that combine the quinoline scaffold with other pharmacophores to achieve synergistic effects or multi-target activity.

-

Targeted Delivery: Developing drug delivery systems to enhance the bioavailability and tumor-specific targeting of quinoline-based anticancer agents, thereby reducing off-target toxicity.[11]

-

Exploration of New Targets: Investigating novel biological targets for quinoline compounds to expand their therapeutic applications.

Conclusion

The quinoline scaffold continues to be a highly productive source of new therapeutic agents. Its versatility and amenability to chemical modification ensure its continued relevance in drug discovery. By understanding the intricate mechanisms of action and employing robust and validated experimental protocols, researchers can unlock the full therapeutic potential of this remarkable heterocyclic system. This guide provides a solid foundation for drug development professionals to navigate the exciting and challenging landscape of quinoline-based drug discovery, with the ultimate goal of bringing new and effective treatments to patients in need.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

- Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Expert Opinion on Pharmacotherapy, 9(7), 1147-1160.

- Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(11), 2327-2345.

- Kapetanaki, S. M., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22966-22971.

- Kaur, M., et al. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426-437.

- Khan, I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(6), 14325-14337.

- Lestari, D., et al. (2018). Heme Polymerization Inhibition Activity (HPIA) Assay of Synthesized Xanthone Derivative as Antimalarial Compound. AIP Conference Proceedings, 1927(1), 030022.

- Lestari, D., et al. (2021). In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives. Scientia Pharmaceutica, 89(2), 16.

- Li, X., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(8), 1363-1372.

- Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, 61(1), 3.3.1-3.3.21.

- Patel, R. V., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.

- Prajapati, S. M., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19355-19376.

- Rani, N., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1148508.

- Singh, K., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1935-1951.

-

University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]

- Vaidya, A. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.

- Vijayakumar, G., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(13), e1513.